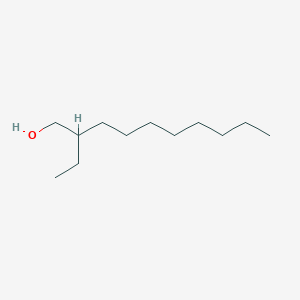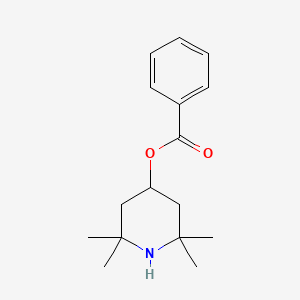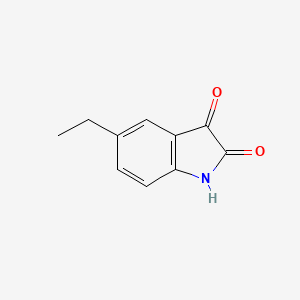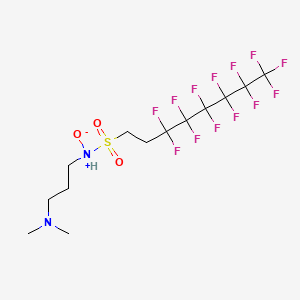
Benzene, 1-methyl-3-(2-phenylethyl)-
Descripción general
Descripción
“Benzene, 1-methyl-3-(2-phenylethyl)-” is a chemical compound with the molecular formula C15H16 . It is also known as 1-phenyl-2-m-tolylethane . The molecular weight of this compound is 196.2875 .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-methyl-3-(2-phenylethyl)-” consists of a benzene ring with a methyl group and a phenylethyl group attached to it . The compound contains a total of 31 bond(s) including 16 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s) and 2 six-membered ring(s) .Physical And Chemical Properties Analysis
“Benzene, 1-methyl-3-(2-phenylethyl)-” has a proton affinity of 833.5 kJ/mol and a gas basicity of 801.0 kJ/mol . Its ionization energy is 8.59 ± 0.05 eV .Aplicaciones Científicas De Investigación
Highly Selective Formation of Unsaturated Esters
A study by Magro et al. (2010) discusses the methoxycarbonylation of alkynes catalysed by palladium complexes, leading to the formation of unsaturated esters like methyl cinnamate with high activity and selectivity. This process demonstrates the potential of benzene derivatives in facilitating selective organic transformations (Magro et al., 2010).
Influence on Chromophore Aggregation and Planarization
Levitus et al. (2001) explore the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s, indicating how structural modifications, including benzene derivatives, impact the optical properties of materials, essential for designing advanced photonic devices (Levitus et al., 2001).
Electrosynthesis in Ionic Liquids
The electropolymerization of benzene derivatives in ionic liquids, investigated by Carstens et al. (2008), showcases the potential for synthesizing poly(para)phenylene, a conductive polymer, in environmentally benign solvents, which is pivotal for the electronics industry (Carstens et al., 2008).
High-spin States in Organic Ions
Research by Matsushita et al. (1990) on the formation of high-spin states in organic ions, including benzene derivatives, opens avenues for quantum computing and magnetic materials, demonstrating the complex magnetic behaviors these molecules can exhibit (Matsushita et al., 1990).
Sensing and Capture of Picric Acid
Vishnoi et al. (2015) synthesized a fluorescent chemo-sensor based on a benzene derivative that shows selective and significant fluorescence quenching in the presence of picric acid, indicating its application in environmental monitoring and security (Vishnoi et al., 2015).
Propiedades
IUPAC Name |
1-methyl-3-(2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSMFOUGMXCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187980 | |
| Record name | Benzene, 1-methyl-3-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34403-06-0 | |
| Record name | Benzene, 1-methyl-3-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034403060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-3-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1606285.png)



![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1606292.png)
